Sulfanylformonitrile; tetraethylazanium

Beschreibung

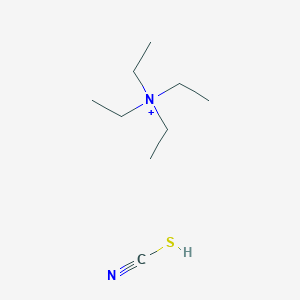

Tetraethylazanium (tetraethylammonium) is a quaternary ammonium cation with the formula $[C2H5]_4N^+$. It forms ionic salts with various anions, which exhibit distinct physicochemical properties and applications in industrial, pharmaceutical, and electrochemical fields . These salts are characterized by their ionic nature, solubility in polar solvents, and utility as catalysts, electrolytes, or intermediates in synthetic chemistry. Below, we provide a detailed comparison of tetraethylazanium salts with analogous compounds, focusing on structural, functional, and application-based differences.

Eigenschaften

Molekularformel |

C9H21N2S+ |

|---|---|

Molekulargewicht |

189.34 g/mol |

IUPAC-Name |

tetraethylazanium;thiocyanic acid |

InChI |

InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |

InChI-Schlüssel |

SCSJEBFMSZHPTH-UHFFFAOYSA-N |

Kanonische SMILES |

CC[N+](CC)(CC)CC.C(#N)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Sulfanylformonitril; Tetraethylazanium beinhaltet die Reaktion von Sulfanylformonitril mit Tetraethylammoniumsalzen. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, wobei die Temperatur und der pH-Wert sorgfältig überwacht werden, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Die Reaktion kann die Verwendung von Lösungsmitteln wie Acetonitril zur Erleichterung des Prozesses beinhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sulfanylformonitril; Tetraethylazanium kann eine großtechnische Synthese unter Verwendung von automatisierten Reaktoren umfassen. Der Prozess würde die präzise Zugabe von Reaktanten, die Temperaturregelung und die kontinuierliche Überwachung umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird dann mit Techniken wie Kristallisation oder Chromatographie gereinigt.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Sulfanylformonitril; Tetraethylazanium hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Es wird auf seine potenzielle biologische Aktivität untersucht, einschließlich seiner Auswirkungen auf Enzyme und zelluläre Prozesse.

Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. seine Fähigkeit, bestimmte Enzyme zu hemmen oder biologische Wege zu modulieren.

Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien verwendet, darunter Polymere und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von Sulfanylformonitril; Tetraethylazanium beinhaltet seine Wechselwirkung mit molekularen Zielen wie Enzymen und Rezeptoren. Es kann die Enzymaktivität hemmen, indem es an das aktive Zentrum bindet, oder die Rezeptoraktivität modulieren, indem es mit bestimmten Bindungsstellen interagiert. Die an seinem Wirkmechanismus beteiligten Wege umfassen Signaltransduktionswege und Stoffwechselwege.

Wissenschaftliche Forschungsanwendungen

Sulfanylformonitrile; tetraethylazanium has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Properties

The properties of tetraethylazanium salts vary significantly depending on the counterion. Below is a comparative analysis of key examples:

Key Research Findings

Electrochemical Performance : Tetraethylazanium trifluoromethanesulfonate demonstrates high ionic conductivity, making it suitable for advanced battery electrolytes and electrochemical sensors .

Chromatographic Utility : Tetraethylazanium hydrogensulfate is preferred in ion-pair chromatography due to its stability and compatibility with polar mobile phases .

Industrial Catalysis : Tetraethylammonium tetrafluoroborate is widely used in phase-transfer catalysis, enhancing reaction rates in biphasic systems .

Pharmaceutical Relevance: The chloride monohydrate derivative serves as a critical intermediate in synthesizing bioactive molecules, though its hygroscopicity requires careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.